- New Route to N-Alkylated trans-Pyrrolidine Diols from 2,2,3,3-Tetramethoxybutane-Protected Dimethyl Tartrate, Synthetic Communications, 2008, 38(9), 1365-1374
Cas no 90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol)
(3S,4S)-1-Benzylpyrrolidine-3,4-diol is a chiral pyrrolidine derivative featuring hydroxyl groups at the 3- and 4-positions, with defined stereochemistry. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its rigid pyrrolidine scaffold and functionalized diol moiety make it useful for asymmetric synthesis and ligand design. The benzyl group enhances solubility in organic solvents while allowing for selective deprotection if needed. The stereospecific configuration (3S,4S) ensures precise control in chiral transformations, making it advantageous for applications requiring high enantioselectivity. Its stability and well-defined structure contribute to its utility in medicinal chemistry and catalysis research.
90365-74-5 structure
Product Name:(3S,4S)-1-Benzylpyrrolidine-3,4-diol
CAS No:90365-74-5
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD01073893
CID:61409
PubChem ID:57651357
Update Time:2025-06-08
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Chemical and Physical Properties
Names and Identifiers
-
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-Benzylpyrrolidine-3,4-diol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol,GC
- (3S,4S)-(+)-benzyl-3,4-pyrrolidindiol
- (3S,4S)-1-(phenylMethyl)-3,4
- (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-BENZYL-PYRROLIDINE-3,4-DIOL
- (3S,4S)-1-N-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-3,4-dihydroxy-N-benzylpyrrolidine
- (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
- N-benzyl-(3S,4S)-3,4-dihydroxypyrrolidine
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S,4S)-
- (3S,4S)-(-)-1-Benzyl-3,4-pyrrolidindiol
- PubChem18732
- QJRIUWQPJVPYSO-QWRGUYRKSA-N
- LS30148
- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
- DS
- (3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol (ACI)
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S-trans)- (ZCI)
- (+)-(3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol
- (3S,4S)-1-Benzyl-pyrrolidin-3,4-diol
- 1-Benzyl-3,4-(S,S)-dihydroxypyrrolidine
- CS-W015772
- J-800404
- DS-13011
- SCHEMBL84802
- DB-009920
- (3s,4s)-1-(phenylmethyl)-3,4-pyrrolidinediol
- 90365-74-5
- MFCD01073893
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, >=97.0% (sum of enantiomers, HPLC)
- J-501290
- AC-13555
- CHEMBL2335510
- AC-22435
- 1-(PHENYLMETHYL)-3,4-PYRROLIDINEDIOL
- BP-12368
- AKOS015839146
- J-640399
-
- MDL: MFCD01073893
- Inchi: 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
- InChI Key: QJRIUWQPJVPYSO-QWRGUYRKSA-N
- SMILES: C(C1C=CC=CC=1)N1C[C@H](O)[C@@H](O)C1
Computed Properties
- Exact Mass: 193.11000
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.0945 (rough estimate)
- Melting Point: 94-100 °C
- Boiling Point: 329.46°C (rough estimate)
- Refractive Index: 1.5041 (estimate)
- PSA: 43.70000
- LogP: 0.16190
- Specific Rotation: 33.6 º (c=1.05% in methanol)
- Optical Activity: [α]20/D +33.6±3°, c = 1.05% in methanol
- Solubility: Not available
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116649-5g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 5g |
$153 | 2021-08-06 | |
| Chemenu | CM116649-10g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 10g |
$230 | 2021-08-06 | |
| Chemenu | CM116649-25g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 25g |
$468 | 2021-08-06 | |
| Fluorochem | 036902-5g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 5g |
£130.00 | 2022-02-28 | |
| Fluorochem | 036902-10g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 10g |
£214.00 | 2022-02-28 | |
| Fluorochem | 036902-25g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 25g |
£435.00 | 2022-02-28 | |
| AstaTech | 53706-1/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 1g |
$91 | 2023-09-17 | |
| AstaTech | 53706-5/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 5g |
$273 | 2023-09-17 | |
| AstaTech | 53706-25/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 25g |
$820 | 2023-09-17 | |
| Fluorochem | 036902-1g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 1g |
£43.00 | 2022-02-28 |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 80 °C; overnight, 70 °C; 4 h, 80 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
Reference
- Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases, Tetrahedron, 2007, 63(5), 1243-1253
Production Method 3
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Diglyme ; 0 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
Reference
- Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Pyrrolidine Salen) Mn (III) Complexes with Proline Sidearms, Molecular Catalysis, 2022, 524,
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
Reference
- Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific Mitsunobu reaction on the heterocyclic diols derived from tartaric acid, Tetrahedron: Asymmetry, 1997, 8(11), 1861-1867
Production Method 5
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt → -18 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
Reference
- Reduction of (R,R)1-benzyl-2,5-dioxo-3,4-dihydroxypyrrolidine and study on reaction mechanism, Beijing Ligong Daxue Xuebao, 2004, 24(10), 917-919
Production Method 6
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
Reference
- Novel steroid mimics directed towards the estradiol skeleton, Tetrahedron Letters, 2005, 46(49), 8521-8524
Production Method 7
Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 - 10 °C; 3 h, 10 °C → 60 °C; 24 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
Reference
- Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation, Organic Process Research & Development, 2019, 23(9), 1970-1978
Production Method 8
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
- Total synthesis of (+)-lentiginosine via a key Au catalysis, Science China: Chemistry, 2010, 53(1), 113-118
Production Method 9
Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; rt; 3 h, rt → 70 °C; 70 °C → 0 °C
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
Reference
- Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823
Production Method 10
Reaction Conditions
1.1 Reagents: Diborane
Reference
- Alkylation catalyzed by chiral phase transfer reaction, Huaxue Tongbao, 1995, (4), 22-4
Production Method 11
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
Reference
- Investigation of stereoisomeric bisarylethenesulfonic acid esters for discovering potent and selective PTP1B inhibitors, European Journal of Medicinal Chemistry, 2019, 164, 408-422
Production Method 12
Reaction Conditions
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; cooled; 6 h, 0 °C → reflux; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Reference
- Improvement on synthesis of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine, Yingyong Huaxue, 2007, 24(2), 223-225
Production Method 13
Reaction Conditions
1.1 -
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
Reference
- Asymmetric Epoxidation of α,β-Unsaturated Ketones Catalyzed by Chiral Iron Complexes of (R,R)-3,4-Diaminopyrrolidine Derived N4-Ligands with Camphorsulfonyl Sidearms, Asian Journal of Organic Chemistry, 2020, 9(4), 616-621
Production Method 14
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
- Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives, Synthetic Communications, 2008, 38(14), 2374-2384
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Raw materials
- (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
- (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
- L(+)-Tartaric acid
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Preparation Products
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Order Number:A10791
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:06
Price ($):202.0/805.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:90365-74-5)(3S,4S)-1-苄基吡咯烷-3,4-二醇
Order Number:LE26660614
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:57
Price ($):discuss personally
Email:18501500038@163.com
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Related Literature
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Purity:99%/99%
Quantity:25g/100g
Price ($):202.0/805.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90365-74-5)(3S,4S)-1-苄基吡咯烷-3,4-二醇
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry